molecular formula C15H14ClN3S B5583968 3-chlorobenzaldehyde N-benzylthiosemicarbazone

3-chlorobenzaldehyde N-benzylthiosemicarbazone

Cat. No. B5583968
M. Wt: 303.8 g/mol
InChI Key: KQIFPPAZYXNZEU-WOJGMQOQSA-N
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Description

Synthesis Analysis

The synthesis of thiosemicarbazone compounds, including 3-chlorobenzaldehyde N-benzylthiosemicarbazone, typically involves the refluxing of equimolar amounts of thiosemicarbazide derivatives and aldehydes in the presence of a catalytic amount of acid in an ethanolic medium. This process is followed by recrystallization from alcohol to achieve the desired compound. For example, Muthu et al. (2015) described the synthesis of a similar compound, salicylaldehyde p-chlorophenylthiosemicarbazone, through a reflux process, which could be indicative of the method used for synthesizing 3-chlorobenzaldehyde N-benzylthiosemicarbazone (Muthu, Porchelvi, Karabacak, Asiri, & Swathi, 2015).

Molecular Structure Analysis

Thiosemicarbazone derivatives are characterized by their complex molecular structures, which have been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. The molecular geometry, vibrational frequencies, and electronic properties of these compounds can be thoroughly analyzed to understand their structural characteristics. For instance, the study by Muthu et al. provides detailed insights into the vibrational spectra and molecular geometry of salicylaldehyde p-chlorophenylthiosemicarbazone, which could mirror aspects of the molecular structure of 3-chlorobenzaldehyde N-benzylthiosemicarbazone.

Chemical Reactions and Properties

3-Chlorobenzaldehyde N-benzylthiosemicarbazone participates in a variety of chemical reactions, owing to the active thiosemicarbazone moiety. These compounds are known for their ability to undergo photochromic reactions, as well as their potential to form complexes with various metals. Guo et al. (2007) explored the photochromic properties of a related compound, demonstrating the reversible photoisomerization that thiosemicarbazones can undergo, which is a significant chemical property of this class of compounds (Guo, Liu, Liu, Jia, & Xie, 2007).

Mechanism of Action

The mechanism of action of “3-chlorobenzaldehyde N-benzylthiosemicarbazone” is not available in the sources I found. Thiosemicarbazones are known to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer effects .

Safety and Hazards

The safety and hazards associated with “3-chlorobenzaldehyde N-benzylthiosemicarbazone” are not available in the sources I found. For 3-chlorobenzaldehyde, it is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions for research and applications of “3-chlorobenzaldehyde N-benzylthiosemicarbazone” are not available in the sources I found. Thiosemicarbazones, due to their wide range of biological activities, are subjects of ongoing research in medicinal chemistry .

properties

IUPAC Name

1-benzyl-3-[(E)-(3-chlorophenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3S/c16-14-8-4-7-13(9-14)11-18-19-15(20)17-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,17,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIFPPAZYXNZEU-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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